molecular formula C16H14N2OS B12004378 3-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one

3-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B12004378
M. Wt: 282.4 g/mol
InChI Key: OOASYVSFHAGPIX-UHFFFAOYSA-N
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Description

3-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one: is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with phenyl isothiocyanate to form a thiourea intermediate, which then undergoes cyclization with chloroacetic acid under basic conditions to yield the desired thiazolidinone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of 3-benzyl-2-(phenylamino)-1,3-thiazolidin-4-one.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring, where halogenated reagents can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenated reagents such as N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: 3-Benzyl-2-(phenylamino)-1,3-thiazolidin-4-one.

    Substitution: Halogenated thiazolidinone derivatives.

Scientific Research Applications

Chemistry: 3-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical transformations and functionalizations.

Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties. It is studied for its potential use in developing new therapeutic agents.

Medicine: Due to its biological activities, this compound is explored for its potential in drug development, particularly as an anti-inflammatory and anticancer agent.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain pathways . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Uniqueness: 3-Benzyl-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit COX-2 selectively makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

3-benzyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14N2OS/c19-15-12-20-16(17-14-9-5-2-6-10-14)18(15)11-13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

OOASYVSFHAGPIX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=CC=CC=C2)S1)CC3=CC=CC=C3

Origin of Product

United States

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